6-Dfcmh

Description

Overview of Purine (B94841) Nucleoside Analogues in Biological Systems

Purine nucleoside analogues are a class of synthetic compounds that are structurally similar to the natural purines, adenine (B156593) and guanine (B1146940). wikipedia.orgtaylorandfrancis.com Due to this resemblance, they can interact with various biological systems by mimicking the natural nucleosides. This allows them to interfere with cellular processes such as DNA and RNA synthesis. taylorandfrancis.com Their ability to be incorporated into metabolic pathways makes them valuable tools in drug design and development for a range of therapeutic areas, including cancer and viral infections. mdpi.com

Historical Context of Structural Modifications at the Purine C6 Position

The purine ring is a key component in many naturally occurring N-heterocycles. mdpi.com Historically, the German chemist Emil Fischer first synthesized the parent compound, purine, in 1898 from uric acid. wikipedia.org Since then, extensive research has focused on modifying the purine scaffold to create analogues with specific biological activities. Modifications at the C6 position of the purine ring have been a significant area of interest, leading to the development of various derivatives. For example, late-stage functionalization techniques, such as photoredox and nickel-catalyzed cross-coupling, have enabled the synthesis of C6-substituted purine nucleoside analogues. nih.gov These methods allow for the direct and specific installation of various functional groups at this position. nih.gov

Significance of 6-Modified Purine Riboside Analogues as Probes in Biochemical Studies

Modified purine riboside analogues, including those with alterations at the C6 position, are significant as probes in biochemical studies. nih.gov Their ability to interact with specific biological targets, such as enzymes or receptors, allows researchers to investigate cellular pathways and mechanisms of action. nih.govnih.gov For instance, fluorescent purine analogues can serve as sensitive probes to monitor microenvironments within biological systems. nih.gov The development of C6-alkylated purine analogues has expanded the toolkit available for studying biological processes, with some demonstrating potential utility in targeting enzymes like E. coli purine nucleoside phosphorylase. nih.gov

Due to the lack of specific data for "6-Dfcmh," further sections of the requested article concerning its synthesis, properties, and applications cannot be developed. Should information on this specific compound become publicly available in the future, a detailed article could be generated.

Propriétés

Numéro CAS |

99552-37-1 |

|---|---|

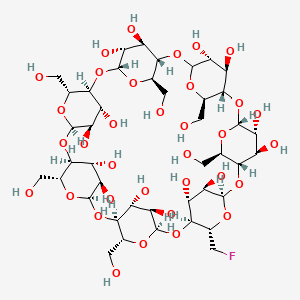

Formule moléculaire |

C42H69FO34 |

Poids moléculaire |

1137 g/mol |

Nom IUPAC |

(1S,3R,5R,6S,8S,10S,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-10-(fluoromethyl)-5,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |

InChI |

InChI=1S/C42H69FO34/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,44-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40?,41-,42-/m1/s1 |

Clé InChI |

WEIPGRSBUGQBEA-LNMAUMMUSA-N |

SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CF)CO)CO)O)O)O |

SMILES isomérique |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CF)CO)O)O)O |

SMILES canonique |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CF)CO)CO)O)O)O |

Synonymes |

6-deoxy-6-fluorocyclomaltoheptaose 6-DFCMH mono-6-deoxy-6-fluorocyclomaltoheptaose |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization of 6 Modified Purine Riboside Analogues

Targeted Derivatization for Specific Research Applications

Post-Synthetic Modification Techniques

Post-synthetic modification (PSM) techniques offer a powerful strategy for introducing specific functionalities or altering the properties of pre-synthesized compounds or frameworks, such as metal-organic frameworks (MOFs) researchgate.netrsc.orgrsc.orgnih.gov. In the context of purine (B94841) riboside analogues, PSM can involve chemical transformations on an already formed nucleoside scaffold to introduce or modify the substituent at the 6-position of the purine ring. This approach allows for the diversification of a common nucleoside precursor, enabling the generation of a library of analogues with varying substituents without the need to synthesize each analogue from scratch.

For example, 2-amino-6-chloropurine (B14584) riboside serves as a valuable synthetic intermediate for preparing various purine nucleoside derivatives tcichemicals.com. Its 6-chloro group can be readily displaced by different nucleophiles, leading to a range of 6-substituted purine ribosides. This method has been utilized for the synthesis of compounds such as 6-thioguanosine (B559654) and 6-selenoguanosine (B1233514) through reactions with sodium thiosulfate (B1220275) or potassium selenosulfate, respectively tcichemicals.com. Similarly, 2-amino-6-ethoxypurine riboside and 2-amino-N6-amino-N6-methyladenosine have been prepared by treating 2-amino-6-chloropurine riboside with corresponding nucleophiles like sodium ethoxide and methylhydrazine tcichemicals.com. These reactions exemplify the utility of post-synthetic nucleophilic substitution at the 6-position for derivatization.

Chemo-Enzymatic Synthesis of Purine Riboside Analogues

Chemo-enzymatic synthesis combines the precision and efficiency of enzymatic reactions with the versatility of traditional chemical synthesis, offering a powerful route for the production of complex molecules, including purine riboside analogues beilstein-journals.orgfrontiersin.orgnih.govrsc.org. This integrated approach often leverages the high regio- and stereoselectivity of enzymes, which can be challenging to achieve using purely chemical methods.

One prominent example in the synthesis of nucleosides is the use of enzymatic transglycosylation reactions. These reactions involve the transfer of a sugar moiety from one nucleoside or sugar donor to a purine base, forming a new nucleoside. This method is particularly advantageous for creating specific glycosidic linkages and stereochemical configurations.

Purine nucleoside phosphorylase (PNP, EC 2.4.2.1) is a key enzyme in purine metabolism that catalyzes the reversible phosphorolytic cleavage of the N-glycosidic bond in purine nucleosides sorachim.comuniprot.orgwikipedia.org. The enzyme facilitates the formation of a free purine base and a pentose-1-phosphate, typically α-D-ribose 1-phosphate uniprot.orgwikipedia.org. This reversibility makes PNP highly valuable in chemo-enzymatic synthesis for both the breakdown and formation of purine nucleosides.

The enzyme preferentially acts on 6-oxopurine nucleosides, such as inosine (B1671953) and guanosine (B1672433) uniprot.org. In synthetic applications, PNP can be employed to synthesize purine nucleosides by catalyzing the transfer of a ribose-1-phosphate (B8699412) unit to various purine bases or their modified analogues. This enzymatic approach often results in high yields and excellent stereoselectivity, avoiding the need for protecting group chemistry commonly associated with purely chemical methods. For instance, enzymatic synthesis has been utilized to prepare specific isotopically labeled nucleosides, such as [6-18O]guanosine tcichemicals.com.

The utility of enzymes like PNP in synthesizing a diverse array of purine riboside analogues can be further enhanced through enzyme engineering. Modifying the enzyme's active site through techniques such as directed evolution or site-directed mutagenesis can alter its substrate specificity and catalytic efficiency rsc.org. This engineering allows for the production of novel analogues that might not be efficiently synthesized by the wild-type enzyme or through conventional chemical routes.

By engineering PNP, researchers can expand the range of purine bases that can serve as substrates, enabling the incorporation of various substituents at the 6-position of the purine ring. This targeted modification of enzyme specificity facilitates the tailored production of specific 6-modified purine riboside analogues, optimizing the synthesis process for desired compounds with improved yields and purities.

Analogues with Specific Ribose Conformations for Mechanistic Studies

For mechanistic studies, synthesizing analogues with specific or constrained ribose conformations is essential to understand how sugar pucker influences molecular interactions and biological function. For example, the conformations of RNA are largely controlled by the conformations of its ribose rings and their connecting substituents nih.gov. By creating analogues where the ribose conformation is locked or biased towards a particular state, researchers can elucidate the structural requirements for binding to target proteins, such as polymerases or nucleases, or for exhibiting specific cellular activities. This detailed understanding of structure-activity relationships, particularly concerning the ribose conformation, is vital for rational drug design and the development of new therapeutic agents.

Molecular and Cellular Mechanisms of Action of 6 Modified Purine Riboside Analogues

Elucidation of Molecular Target Interactions

The biological activity of purine (B94841) analogues is predicated on their ability to interact with and modulate the function of specific cellular proteins. The following subsections outline the key molecular targets that would be critical to investigate to understand the mechanism of action of 6-Dfcmh.

Investigation of hSTING (Stimulator of Interferon Genes) Activation by 6-Modified Purine Riboside Analogues

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system. Activation of STING by cyclic dinucleotides (CDNs) triggers a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. Given that some purine analogues have been shown to modulate this pathway, investigating the interaction of this compound with hSTING would be a primary area of research.

To date, no studies have been published characterizing the binding of this compound to the human STING protein. Such investigations would be essential to determine if this compound can directly interact with the CDN-binding domain of hSTING. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence polarization assays would be employed to determine the binding affinity (Kd) and stoichiometry of the interaction.

Table 1: Hypothetical Ligand-Protein Binding Data for this compound with hSTING

| Parameter | Value | Method |

|---|---|---|

| Binding Affinity (Kd) | Data Not Available | ITC/SPR |

Upon agonist binding, the hSTING protein undergoes a significant conformational change, leading to its activation and the initiation of downstream signaling. There is currently no evidence to suggest that this compound induces such conformational changes in hSTING. Structural biology techniques like X-ray crystallography or cryo-electron microscopy would be necessary to visualize any potential conformational shifts in the hSTING dimer upon binding of this compound. Furthermore, cellular assays measuring the phosphorylation of TBK1 and IRF3, key downstream events in the STING pathway, would be required to assess the initiation of signal transduction.

Interaction with Nucleoside-Metabolizing Enzymes

Purine analogues often exert their effects by interacting with enzymes involved in nucleoside metabolism. This can lead to the disruption of DNA and RNA synthesis or the modulation of cellular signaling pathways.

Ribonucleotide Reductase (RNR): This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. No studies have investigated the effect of this compound on the activity of RNR.

Adenosine (B11128) Deaminase (ADA): ADA is involved in purine metabolism, catalyzing the deamination of adenosine and deoxyadenosine. There is no available data on the interaction between this compound and ADA.

Purine Nucleoside Phosphorylase (PNP): PNP is another key enzyme in the purine salvage pathway. Research on the interaction of this compound with PNP has not been published.

Table 2: Hypothetical Interaction of this compound with Nucleoside-Metabolizing Enzymes

| Enzyme | Effect of this compound | IC50/Ki |

|---|---|---|

| Ribonucleotide Reductase | Data Not Available | Data Not Available |

| Adenosine Deaminase | Data Not Available | Data Not Available |

Modulation of Intracellular Signaling Pathways

The biological effects of purine analogues can be mediated through the modulation of various intracellular signaling pathways. Key pathways that would be relevant to investigate for this compound include the NF-κB and MAPK signaling cascades, which are central to inflammation and cell proliferation. However, no studies have been published to date that examine the impact of this compound on these or any other intracellular signaling pathways.

Purine Receptor Binding and Agonism/Antagonism

Purine receptors, including adenosine receptors (A1, A2A, A2B, A3) and P2Y receptors, are important targets for purine-based signaling molecules. The interaction of this compound with these receptors could lead to a wide range of physiological effects. Currently, there is no publicly available data on the binding affinity of this compound to any purine receptor subtype, nor any information on whether it acts as an agonist or antagonist at these receptors.

Table 3: Hypothetical Purine Receptor Binding Profile of this compound

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity |

|---|---|---|

| Adenosine A1 | Data Not Available | Data Not Available |

| Adenosine A2A | Data Not Available | Data Not Available |

| Adenosine A2B | Data Not Available | Data Not Available |

| Adenosine A3 | Data Not Available | Data Not Available |

Based on the conducted research, no specific information could be found for a chemical compound designated as “this compound.” The search results did not yield any scientific literature, chemical databases, or other resources that identify or describe a molecule with this name.

Therefore, it is not possible to provide an article on the molecular and cellular mechanisms of action, biochemical cascade activation and inhibition, or the molecular basis of biological activities for a compound that is not documented in the available resources.

It is possible that “this compound” may be an internal laboratory code, a very recently synthesized compound that has not yet been publicly disclosed, or a typographical error. Without further identifying information, such as a full chemical name, CAS number, or a reference to a specific publication, no data can be provided.

Structure Activity Relationship Sar Studies of 6 Modified Purine Riboside Analogues

Positional and Substituent Effects on Biological Activity

The biological activity of 6-modified purine (B94841) riboside analogues is profoundly influenced by the nature of the substituent at the C6 position and modifications of the ribose sugar. These two regions of the molecule offer critical points for interaction with biological targets, and subtle changes can lead to dramatic shifts in potency and selectivity.

The chemical properties of the C6-substituent, including its size (steric effects) and electron-donating or -withdrawing nature (electronic effects), are pivotal in determining the biological activity of purine riboside analogues.

Studies have shown that a diverse range of substituents at the C6 position can be tolerated, often leading to potent biological activity. For instance, 6-O-alkyl nucleoside analogues have been synthesized and shown to activate the human Stimulator of Interferon Genes (hSTING), a key protein in the innate immune system. The length and branching of the alkyl chain can modulate this activity, highlighting the importance of steric bulk in the C6-alkoxy series. Similarly, 6-thioether-linked derivatives have demonstrated superiority over their oxygen and nitrogen isosteres in producing selective positive inotropic activity.

The introduction of halogenated methyl groups, such as a hypothetical dichlorofluoromethyl or difluorochloromethyl ("Dfcmh") group, at the C6 position is an area of significant interest. While direct SAR data for a "6-Dfcmh" purine riboside is not available in the public domain, related studies provide valuable insights. For example, 6-(fluoromethyl)purine ribonucleoside has been synthesized and found to exhibit significant cytostatic effects. In a related class of compounds, 6-(dibromomethyl)-5-nitropyrimidines have shown potent antiproliferative activity, suggesting that dihalomethyl groups can be favorable for cytotoxicity. The potent electron-withdrawing nature of these halogenated substituents can significantly alter the electronic distribution within the purine ring, potentially influencing interactions with target enzymes or receptors.

The steric and electronic properties of various C6-substituents and their impact on anticancer or cytostatic activity are summarized in the table below.

| C6-Substituent | Steric Properties | Electronic Properties | Observed Biological Activity |

| Arylpiperazinyl | Bulky | Electron-donating/withdrawing (depending on substitution) | Beneficial for cytotoxic activity. nih.govresearchgate.net |

| Aryl | Bulky | Electron-donating/withdrawing (depending on substitution) | Significant cytostatic activity, dependent on substitution pattern. nih.gov |

| Benzyl | Moderately bulky | Electron-donating | Considerable cytostatic activity. |

| Alkoxy (e.g., -OCH3) | Small to medium | Electron-donating | Can contribute to biological activity. |

| Thioalkoxy (e.g., -SCH3) | Small to medium | Electron-donating | Can enhance biological activity compared to alkoxy. |

| Fluoromethyl (-CH2F) | Small | Weakly electron-withdrawing | Significant cytostatic effects. |

| Dibromomethyl (-CHBr2) | Medium | Electron-withdrawing | Potent antiproliferative activity (in pyrimidines). acs.org |

Modifications to the ribose moiety of purine nucleosides play a crucial role in their biological activity, influencing their metabolic stability, conformational preferences, and interaction with target proteins. The conformation of the ribose ring, often described as a "pseudorotational cycle" between the Northern (N) and Southern (S) conformations, is particularly important for receptor affinity and selectivity. nih.gov

Conformationally constrained analogues, where the ribose ring is locked into a specific pucker, have been instrumental in probing the preferred conformation for biological activity. For example, the use of a methanocarba modification, which fuses a cyclopropane (B1198618) ring to the cyclopentane (B165970) of the ribose mimic, has shown that a preference for the Northern (N) conformation exists for ligands of certain purine receptors. nih.gov

Fluorination of the ribose ring is another common strategy to enhance the biological activity of nucleoside analogues. The introduction of a fluorine atom can alter the sugar pucker, increase metabolic stability by preventing enzymatic degradation, and modulate the electronic properties of the nucleoside. For instance, 6'-fluorocyclopentenyl-purine analogues have been synthesized and evaluated for their anticancer activity, demonstrating that fluorination in the sugar moiety can lead to potent compounds.

The following table summarizes the impact of key ribose modifications on the biological activity of purine nucleosides.

| Ribose Modification | Effect on Conformation | Effect on Stability | Impact on Biological Activity |

| Methanocarba (N)-conformation | Constrained to Northern pucker | Increased | Enhanced affinity for specific purine receptors. nih.gov |

| Methanocarba (S)-conformation | Constrained to Southern pucker | Increased | Reduced affinity for certain purine receptors compared to (N). nih.gov |

| Fluorination (e.g., 6'-fluoro) | Alters sugar pucker | Increased metabolic stability | Can lead to potent anticancer activity. |

| Acyclic modifications | Increased flexibility | Variable | Can retain affinity for some purine receptors. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel compounds and provides insights into the key structural features driving the observed biological effects.

Several QSAR models have been developed for various classes of purine derivatives to predict their biological activities, such as anticancer or enzyme inhibitory effects. These models are typically generated using statistical methods like multiple linear regression or partial least squares, which correlate calculated molecular descriptors with experimental activity data.

For instance, 2D-QSAR studies on substituted purine derivatives as c-Src tyrosine kinase inhibitors have resulted in models with good predictive correlation coefficients. researchgate.net Similarly, 3D-QSAR models for 2,6,9-trisubstituted purines have been developed to understand their cytotoxicity. nih.govresearchgate.net These models often demonstrate a high degree of statistical significance, with strong correlations between the predicted and experimental activities for both the training and test sets of compounds. The robustness of these models is typically assessed through internal and external validation techniques.

A crucial outcome of QSAR studies is the identification of key molecular descriptors that are most influential in determining the biological activity of the compounds. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

In the context of 6-modified purine analogues, QSAR studies have highlighted the importance of several types of descriptors. For example, 3D-QSAR models for 2,6,9-trisubstituted purines have shown that steric properties contribute more significantly to cytotoxicity than electronic properties. nih.govresearchgate.net This suggests that the size and shape of the substituents, particularly at the C6 position, are critical for optimal interaction with the biological target.

Key structural descriptors identified in QSAR studies of purine analogues include:

Steric Descriptors: These relate to the size and shape of the molecule or its substituents. Examples include molecular volume, surface area, and specific steric field values in 3D-QSAR. The finding that an arylpiperazinyl system at the C6 position is beneficial for cytotoxicity, while bulky groups at the C2 position are not, underscores the importance of steric factors. nih.govresearchgate.net

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and orbital energies. Descriptors like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as partial charges on specific atoms, are often important. The presence of electron-withdrawing groups on an arylpiperidine moiety at the C6 position has been correlated with increased cytotoxicity. nih.gov

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The partition coefficient (logP) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Analogues Design and Optimization Strategies Based on SAR

The insights gained from SAR and QSAR studies are invaluable for the rational design and optimization of new, more potent, and selective 6-modified purine riboside analogues. By understanding which structural features are essential for activity and which can be modified, medicinal chemists can focus their synthetic efforts on compounds with a higher probability of success.

A common strategy is to start with a lead compound that exhibits promising biological activity and then systematically modify its structure to improve its properties. For example, if SAR studies indicate that a particular region of the molecule is sensitive to steric bulk, analogues with a range of substituent sizes can be synthesized to probe the optimal steric requirements. Similarly, if electronic effects are found to be important, substituents with varying electron-donating and -withdrawing properties can be introduced.

The design of novel purine-based inhibitors targeting the hydrophobic binding pocket of Hsp90 illustrates this approach. mdpi.com By replacing a known hydrophobic moiety with various five-membered ring structures, researchers were able to probe the impact of these changes on binding affinity and identify compounds with improved inhibitory activity. mdpi.com

Another optimization strategy involves the modification of the ribose moiety to enhance metabolic stability or to lock the molecule into a more active conformation, as discussed in section 4.1.2. The synthesis of nucleoside analogues with modified sugar rings, such as carbocyclic or fluorinated derivatives, is a direct application of SAR knowledge to improve the pharmacokinetic and pharmacodynamic properties of these compounds.

Ultimately, the goal of analogue design and optimization is to develop compounds with improved therapeutic profiles, including enhanced potency, greater selectivity, and reduced toxicity. The iterative process of design, synthesis, biological evaluation, and SAR/QSAR analysis is a cornerstone of modern drug discovery.

In Vitro Research Methodologies for 6 Modified Purine Riboside Analogues

Cell-Based Assay Systems for Activity Evaluation

Cell-based assays are fundamental for assessing the biological activity of 6-modified purine (B94841) riboside analogues within a cellular context, providing information on their effects on cell viability, signaling pathways, and specific cellular responses.

The selection of appropriate cell lines is critical for evaluating the specific activities of 6-modified purine riboside analogues. Researchers often utilize a variety of human and mammalian cell lines, depending on the therapeutic area of interest. For instance, human leukemia cell lines such as K562 and HL-60, along with human carcinoma cell lines like HCT-116 (colon cancer) and 143B (osteosarcoma cancer), are commonly employed to assess antiproliferative or antitumor activities researchgate.netbeilstein-journals.orgacs.orgmdpi.com. Murine macrophage cell lines, such as J774a.1, are used to study effects on immune responses or pathogen-host interactions, particularly in the context of spore germination inhibition for bacteria like Bacillus anthracis asm.org. Additionally, differentiated C2C12 cells have been used for preliminary calcium mobilization assays researchgate.net.

Cell culture conditions typically involve maintaining cells in standard growth media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics (e.g., penicillin-streptomycin), and incubated at 37°C in a humidified atmosphere with 5% CO2. These conditions ensure optimal cell growth and viability for reliable assay results mdpi.com.

Various endpoint measurements are utilized in cell-based assays to quantify the effects of 6-modified purine riboside analogues:

hSTING Activation : Human Stimulator of Interferon Genes (hSTING) activation is a key endpoint for nucleoside analogues designed to modulate innate immune responses. Assays measure the ability of compounds to activate hSTING, leading to downstream signaling events such as the phosphorylation of interferon response factor 3 (IRF3) and TANK-binding kinase 1 (TBK1), ultimately resulting in interferon production and transcription of interferon-stimulated genes (ISGs) nih.govmdpi.comacs.org. This activation can be assessed using reporter gene assays or by measuring the expression of specific interferon-related genes nih.govmdpi.comacs.org.

Cell Proliferation : The antiproliferative effects of these analogues are commonly assessed using metabolic activity assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays mdpi.commdpi.com. These colorimetric assays measure cellular metabolic activity, which correlates with cell viability and proliferation. Results are often expressed as IC50 (half maximal inhibitory concentration) or GI50 (50% growth inhibition) values, indicating the compound concentration required to inhibit cell growth by 50% relative to control cells researchgate.netbeilstein-journals.orgacs.orgmdpi.commdpi.com. For example, 3'-fluorinated purine nucleoside analogues have demonstrated potent tumor cell growth inhibition at sub- or low micromolar concentrations in HT116 and 143B cell lines beilstein-journals.orgd-nb.info.

Signaling Pathway Activation : Beyond hSTING, other signaling pathways can be monitored. For instance, the PI3K/Akt signaling pathway, which regulates purine nucleotide synthesis, can be investigated to understand how these analogues impact cellular metabolism and growth nih.gov. Calcium mobilization assays can also be performed to evaluate the impact of compounds on intracellular calcium homeostasis researchgate.net.

Table 1: Representative Cell Lines and Endpoint Measurements for 6-Modified Purine Riboside Analogues

| Cell Line Type | Specific Cell Line Examples | Key Endpoint Measurements | Relevant Biological Context |

| Human Leukemia/Carcinoma | K562, HL-60, HCT-116, 143B | Cell proliferation (IC50, GI50 via MTT/XTT assays) | Anticancer/Antiproliferative activity |

| Macrophages | J774a.1 | Spore germination inhibition, macrophage protection | Anti-infective (e.g., Bacillus anthracis) |

| General Mammalian Cells | Various (e.g., HEK293) | hSTING activation (interferon production, pathway signaling) | Innate immune response modulation (antiviral, anticancer) |

| Muscle Cells | C2C12 | Calcium mobilization | Cellular signaling, potentially metabolic effects |

Biochemical Assays for Target Interaction and Enzyme Activity

Biochemical assays provide detailed information on the direct interaction of 6-modified purine riboside analogues with specific enzymes and molecular targets, offering insights into their mechanism of action at a molecular level.

These assays are critical for identifying and characterizing the direct enzymatic targets of 6-modified purine riboside analogues. Key enzymes frequently studied include:

Purine Nucleoside Phosphorylase (PNP) : PNP catalyzes the reversible phosphorolysis of purine nucleosides. Assays evaluate if analogues act as substrates or inhibitors of PNP from various sources (e.g., human, E. coli, Geobacillus stearothermophilus), which is relevant for prodrug activation strategies or for developing chemo-enzymatic synthesis methods mdpi.comresearchgate.netunimi.itnih.govpreprints.orgresearchgate.net. For instance, E. coli PNP has been used to activate non-toxic purine analogues like 6-methylpurine (B14201) riboside in gene therapy approaches for cancer treatment researchgate.net.

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) : IMPDH is a crucial enzyme in de novo guanine (B1146940) nucleotide biosynthesis, making it a significant target for antitumor and immunosuppressive drugs. Assays measure the inhibition of IMPDH activity, typically by monitoring the conversion of inosine 5′-monophosphate (IMP) to xanthosine (B1684192) 5′-monophosphate (XMP) nih.govpnas.org. For example, 6-chloropurine (B14466) riboside 5′-monophosphate has been shown to inactivate IMPDH by forming a covalent adduct with a cysteine residue in the active site pnas.org.

Ribonucleotide Reductase (RR) : RR is essential for DNA synthesis. Assays evaluate the ability of analogues to inhibit RR, which can lead to antiproliferative effects researchgate.netacs.org. N6-substituted 3′-C-methyladenosine derivatives, a type of ribose-modified purine nucleoside, have been synthesized and evaluated as RR inhibitors, showing cytotoxicity against human leukemia and carcinoma cell lines researchgate.netacs.org.

Viral Polymerases : For antiviral compounds, assays target viral RNA-dependent RNA polymerases (RdRp) or methyltransferases. These assays measure the inhibition of viral nucleic acid synthesis or capping mechanisms nih.govsci-hub.seuga.edu. Nucleoside analogues can be incorporated into the growing RNA chain, leading to chain termination or inhibition of polymerase activity nih.gov.

Ligand binding studies provide quantitative data on the affinity and specificity of 6-modified purine riboside analogues for their target proteins.

Radioligand Binding Assays : These assays determine the binding affinity (Ki values) of compounds to specific receptors or enzymes. For example, adenosine (B11128) receptor (AR) affinities for purine analogues are established using radioligand displacement assays, where the ability of the analogue to displace a known radiolabeled ligand from the receptor is measured nih.govacs.org. This helps in identifying selective agonists or antagonists for different AR subtypes (A1, A2a, A3) nih.govacs.org.

Structural Studies (e.g., X-ray Crystallography, Cryo-EM) : High-resolution structural techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are employed to visualize the precise binding mode of 6-modified purine riboside analogues with their target proteins. These studies reveal critical interactions (e.g., hydrogen bonds, hydrophobic contacts) that inform structure-activity relationship (SAR) studies and rational drug design pnas.orgelifesciences.orgacs.org. For example, crystal structures of Trypanosoma cruzi PKAR bound to inosine have elucidated the binding mode of purine nucleosides to protein kinase A regulatory subunits elifesciences.org. Similarly, structural analysis of IMPDH in complex with 6-chloropurine riboside 5′-monophosphate has provided insights into its inactivation mechanism pnas.org.

Table 2: Examples of Enzymes and Targets in Biochemical Assays for 6-Modified Purine Riboside Analogues

| Enzyme/Target | Assay Type | Key Findings/Relevance |

| Purine Nucleoside Phosphorylase (PNP) | Enzymatic inhibition/substrate | Evaluation of prodrug activation, chemo-enzymatic synthesis |

| Inosine Monophosphate Dehydrogenase (IMPDH) | Enzymatic inhibition | Antitumor/immunosuppressive drug development, covalent adduct formation |

| Ribonucleotide Reductase (RR) | Enzymatic inhibition | Antiproliferative activity, DNA synthesis inhibition |

| Viral Polymerases (e.g., RdRp) | Enzymatic inhibition | Antiviral activity, chain termination |

| Adenosine Receptors (ARs) | Radioligand binding | Affinity and selectivity for receptor subtypes |

| Protein Kinase A (PKA) | Ligand binding, activation | Allosteric regulation, nucleoside-mediated signaling |

Advanced In Vitro Model Systems for Mechanistic Research

Beyond standard cell-based and biochemical assays, advanced in vitro models are utilized to gain deeper mechanistic insights into the action of 6-modified purine riboside analogues.

Enzyme-Coupled Assays : These systems combine multiple enzymatic reactions to mimic complex metabolic pathways or to enhance the sensitivity of detection. For example, purine nucleoside phosphorylase (PNP) can be used as a catalyst in chemo-enzymatic synthesis of fluorescent nucleoside analogues, which then can be applied in assays for other enzyme activities (e.g., nucleoside hydrolases) or for tracking within living cells using fluorescence microscopy nih.govpreprints.org. This allows for real-time monitoring of enzymatic processes and substrate conversion.

Structural-Activity Relationship (SAR) and Molecular Modeling : Computational approaches, including molecular modeling and docking studies, are increasingly integrated with in vitro experiments. These methods help to rationalize observed biological activities by predicting binding poses and interactions between the analogues and their targets researchgate.netacs.org. Such models can guide the design of new compounds with improved potency or selectivity, as demonstrated in the design of adenosine kinase inhibitors acs.org.

Functional Assays with Modified Primers/Nucleotide Analogs : For compounds targeting nucleic acid synthesis, specialized assays can be developed using modified primers or fluorescent nucleotide analogues. These assays allow for the direct measurement of polymerase activity and the impact of the test compounds on RNA or DNA elongation in a non-isotopic, high-throughput format sci-hub.se.

These advanced in vitro systems provide a more comprehensive understanding of how 6-modified purine riboside analogues exert their effects, from initial target engagement to downstream cellular consequences.

Computational and Theoretical Studies of 6 Modified Purine Riboside Analogues

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interactions between small molecules, such as 6-modified purine (B94841) riboside analogues, and their biological targets, typically proteins. These methods provide a three-dimensional view of the binding process, revealing key details about the forces and geometries involved.

Molecular docking is employed to predict the preferred orientation of a ligand when it binds to a receptor. For instance, docking studies of 6'-purine derivatives with enzymes like AtADAL-D295N-GMP have been used to visualize the binding site and identify the specific amino acids that interact with the ligand. researchgate.net These models can reveal crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. For example, the binding of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives to the EGFR-tyrosine kinase active site was studied, identifying a molecule with high binding energy due to hydrogen interactions with MET793 and THR854 residues. nih.gov Similarly, docking studies on 9-alkyl purine derivatives targeting the P. falciparum HGPRT enzyme have helped identify potential antimalarial agents by analyzing their binding interactions. researchgate.net

Table 1: Examples of Ligand-Protein Interactions for Purine Analogues

| Analogue/Derivative | Protein Target | Key Interacting Residues | Computational Method | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|---|

| 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine | EGFR-tyrosine kinase (EGFR-TK) | MET793, THR854, LEU718, LEU844 | Molecular Docking | -10.4 |

| 9-Alkyl purine derivatives | P. falciparum HGPRT | Not specified | Molecular Docking | -5.1 to -5.6 |

| Fleximer analogue of 7-deazapurine (Compound 2) | Human Purine Nucleoside Phosphorylase (hPNP) | Not specified | Molecular Docking | Not specified |

| 9-(2-Hydroxypropyl)adenine | HSV-1 Thymidine Kinase | E225, A167, Y132 | Molecular Docking | Not specified |

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of 6-modified purine riboside analogues is crucial for understanding their ability to fit into the active site of a target protein. Computational methods can predict the preferred conformations of these molecules in solution and when bound to a receptor.

Studies have shown that the nature of substituents on the purine ring can significantly influence the favored glycosyl conformation. nih.gov For example, in the absence of certain hydrogen bonding, imidazole (B134444) nucleosides can exhibit nearly free rotation around the glycosyl bond, allowing for various conformational states (anti, high-anti, syn). nih.gov However, modifications to the sugar pucker can create a high energy barrier to this rotation, locking the base into a specific conformation. nih.gov Understanding these conformational preferences is vital for designing analogues that can adopt the bioactive conformation required for interaction with their target.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are used to determine the electronic properties of molecules, such as their charge distribution, orbital energies, and reactivity. These properties are fundamental to understanding how a molecule will interact with its biological target. For instance, Density Functional Theory (DFT) has been used to optimize the geometry of purine derivatives before performing QSAR analysis. nih.gov

The electronic properties of N-6-substituted purine analogues can influence their ability to act as ambiguous substrates for viral polymerases, leading to lethal mutagenesis of RNA viruses. nih.gov The electron-withdrawing or donating nature of the substituent at the 6-position can alter the tautomeric equilibrium of the nucleobase, leading to mispairing during DNA or RNA synthesis. researchgate.net Quantum chemical calculations can quantify these effects and help in the design of more effective antiviral agents.

In Silico Prediction of Activity and Selectivity

Computational methods are increasingly used to predict the biological activity and selectivity of new chemical entities before they are synthesized. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this area. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

For purine nucleoside analogues, QSAR models have been developed to predict their anti-HIV activity. nih.gov These models use various molecular descriptors that quantify different aspects of the molecular structure. Machine learning algorithms such as decision trees, random forests, and support vector machines are then used to build predictive models. nih.gov Such models can accurately classify analogues as active or inactive and can guide the design of new compounds with enhanced potency. nih.gov The selectivity of adenosine (B11128) analogues for different receptor subtypes (A1, A2a, A3) has also been explored through detailed structure-activity relationship studies, identifying structural modifications that confer selectivity. nih.gov

Table 2: In Silico Model Performance for Predicting Anti-proliferative Activity of Purine Derivatives

| Model Parameter | Value | Description |

|---|---|---|

| R2trng | 0.919035 | Correlation coefficient for the training set |

| R2adj | 0.893733 | Adjusted correlation coefficient |

| Q2cv | 0.866475 | Cross-validation correlation coefficient |

| R2test | 0.636217 | Correlation coefficient for the external test set |

This table shows the statistical fitness of a QSAR model built using the Genetic Function Algorithm (GFA) for predicting the anti-proliferative activity of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives. nih.gov

Cheminformatics and Data Analysis in Analogue Design

Cheminformatics applies informatics methods to solve chemical problems, playing a crucial role in modern drug discovery. drugdesign.org It involves the development and use of chemical databases, algorithms for searching and analyzing chemical structures, and methods for building predictive models. In the design of 6-modified purine riboside analogues, cheminformatics tools are essential for managing large datasets of compounds and their associated biological data.

These tools enable researchers to perform virtual screening of large compound libraries to identify potential hits. biotech-asia.org They also facilitate the analysis of structure-activity relationships to identify the key molecular features responsible for a desired biological effect. By integrating data from various computational and experimental sources, cheminformatics provides a comprehensive platform for rational drug design, accelerating the discovery of new and improved purine-based therapeutics.

Compound Names

| Abbreviation/Name | Full Chemical Name |

|---|---|

| EGFR-TK | Epidermal Growth Factor Receptor - Tyrosine Kinase |

| HGPRT | Hypoxanthine-guanine phosphoribosyltransferase |

| PNP | Purine Nucleoside Phosphorylase |

| hPNP | Human Purine Nucleoside Phosphorylase |

| QSAR | Quantitative Structure-Activity Relationship |

| DFT | Density Functional Theory |

Biochemical Pathway Modulation by 6 Modified Purine Riboside Analogues

Intervention in Purine (B94841) Metabolism Pathways

Purine metabolism, essential for the synthesis of DNA and RNA, is divided into two main pathways: the de novo synthesis pathway, which builds purines from simple precursors, and the salvage pathway, which recycles purine bases from nucleotide degradation. nih.govnih.gov 6-modified purine riboside analogues are a class of antimetabolites that strategically interfere with these pathways. nih.gov Many of these compounds function as prodrugs, requiring metabolic activation to exert their effects. wikipedia.org

The purine salvage pathway is crucial for reclaiming purine bases and converting them back into usable nucleotides, a process that is more energy-efficient than de novo synthesis. nih.gov This pathway is primarily mediated by two enzymes: adenine (B156593) phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.gov

6-modified purine analogues, such as 6-mercaptopurine (B1684380) (6-MP), are not inhibitors of the salvage pathway but rather substrates for it. The cytotoxicity of these analogues is dependent on their metabolic activation via this pathway. wikipedia.org HGPRT recognizes 6-MP as a substrate, similar to its natural counterparts hypoxanthine (B114508) and guanine (B1146940), and converts it into 6-thioinosine monophosphate (TIMP). wikipedia.org This conversion is a critical step; by utilizing the salvage pathway for their activation, these analogues effectively hijack the cell's recycling machinery to initiate their therapeutic action. nih.govwikipedia.org This metabolic activation is a prime example of how these compounds modulate cellular pathways, turning a recycling process into an activation mechanism for a cytotoxic agent.

The de novo synthesis of purines is a complex, energy-intensive process that assembles the purine ring from various small molecules, with inosine (B1671953) monophosphate (IMP) being the first fully formed purine nucleotide. nih.gov From IMP, the pathway branches to produce adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.gov

Once 6-modified purine analogues are activated to their nucleotide forms, such as TIMP, they become potent inhibitors of the de novo pathway. wikipedia.org TIMP exerts its major effects at multiple points:

Inhibition of the Committed Step: TIMP mimics the natural feedback regulation of adenine and guanine nucleotides, inhibiting glutamine-phosphoribosylpyrophosphate (PRPP) amidotransferase. wikipedia.orgmdpi.com This enzyme catalyzes the first and rate-limiting step of de novo purine synthesis. nih.gov

Inhibition of IMP Conversion: TIMP blocks the conversion of IMP into AMP and GMP. It directly inhibits adenylosuccinate synthase, which is on the path to AMP, and inosine monophosphate dehydrogenase (IMPDH), which catalyzes the rate-limiting step in the synthesis of guanine nucleotides. wikipedia.orgresearchgate.net

Another example, 6-chloropurine (B14466) riboside 5′-monophosphate (6-Cl-IMP), acts as a substrate analogue that covalently modifies and inactivates human type II IMPDH, further highlighting this enzyme as a key target for this class of compounds. researchgate.net By blocking these crucial enzymes, 6-modified purine analogues starve the cell of the essential purine nucleotides required for DNA and RNA synthesis, thereby halting proliferation. mdpi.comfrontiersin.org

Table 1: Targets of 6-Modified Purine Analogues in Purine Metabolism

| Analogue (Active Form) | Pathway Targeted | Enzyme/Process | Effect |

|---|---|---|---|

| 6-Mercaptopurine (TIMP) | De Novo Synthesis | PRPP Amidotransferase | Inhibition (via feedback mimicry) |

| 6-Mercaptopurine (TIMP) | De Novo Synthesis | Adenylosuccinate Synthase | Inhibition |

| 6-Mercaptopurine (TIMP) | De Novo Synthesis | IMPDH | Inhibition |

| 6-Chloropurine Riboside 5′-Monophosphate | De Novo Synthesis | IMPDH | Inactivation (covalent modification) |

Influence on Innate Immunity Signaling Pathways

The innate immune system is the body's first line of defense, utilizing pattern recognition receptors like Toll-like receptors (TLRs) to detect threats and initiate inflammatory responses. nih.govnih.gov Purine analogues such as 6-mercaptopurine (6-MP) are known to function as immunomodulators, an action that contributes to their therapeutic use in autoimmune diseases. mdpi.comnih.gov

The influence of 6-MP on the immune system involves several mechanisms, including the modulation of immune cell populations. Research has shown that long-term therapy with 6-MP in patients with Crohn's disease leads to a significant reduction in the activity of peripheral blood natural killer (NK) cells, a key component of the innate immune system. nih.gov Specifically, both the cytolytic activity of NK cells against tumor targets and their ability to suppress B-cell antibody production were decreased in patients treated with 6-MP. nih.gov

Furthermore, 6-MP has demonstrated direct anti-inflammatory functions that are independent of its cytostatic activity. europa.eu It can inhibit the expression of inflammatory cytokines like TNF-α and IL-6 in certain cell types under inflammatory stress. europa.eu However, the precise mechanisms by which 6-modified purine riboside analogues directly interact with specific innate immunity signaling cascades, such as the TLR pathways, are not fully elucidated. While TLRs recognize nucleic acids and their analogues, the direct engagement and subsequent modulation of TLR signaling by compounds like 6-MP is an area requiring further investigation. nih.gov

Interaction with Angiogenesis Pathways

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and progression. nih.gov This process is tightly controlled by a balance of pro- and anti-angiogenic factors, with key signaling molecules including Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor-2 (FGF2). mdpi.com Certain 6-modified purine analogues have been identified as potent inhibitors of angiogenesis, suggesting a therapeutic mechanism beyond their direct antimetabolite effects on tumor cells. mdpi.comnih.gov

Two notable examples are 6-thioguanine (B1684491) (6-TG) and 6-methylmercaptopurine (B131649) riboside (6-MMPR). mdpi.comnih.gov Research has demonstrated that these compounds can inhibit multiple key steps in the angiogenic process in vitro. Their activities include:

Inhibiting Endothelial Cell Proliferation: Both 6-TG and 6-MMPR inhibit the proliferation of endothelial cells that is triggered by the pro-angiogenic factors VEGF and FGF2. mdpi.comnih.gov

Blocking Cell Migration and Morphogenesis: The analogues delay the repair of a mechanically wounded endothelial cell monolayer, a measure of cell migration. mdpi.comnih.gov They also inhibit the ability of endothelial cells to form capillary-like structures and sprouts in various matrix models (e.g., Matrigel, fibrin (B1330869) gel). mdpi.comnih.gov

Interfering with Intracellular Signaling: 6-MMPR was shown to affect FGF2-induced intracellular signaling by inhibiting the phosphorylation of extracellular signal-regulated kinase-2 (ERK2), a key downstream effector in angiogenic pathways. mdpi.com

In vivo studies have confirmed these potent anti-angiogenic effects. Both 6-TG and 6-MMPR were found to inhibit vascularization in the chick embryo chorioallantoic membrane (CAM) assay, a standard model for studying angiogenesis. mdpi.comnih.gov This anti-angiogenic activity may contribute significantly to the therapeutic efficacy of these purine analogues in the treatment of various cancers. nih.gov

Table 2: Anti-Angiogenic Activities of 6-Modified Purine Analogues

| Compound | In Vitro Effect | In Vivo Model | Finding |

|---|---|---|---|

| 6-Thioguanine (6-TG) | Inhibition of FGF2/VEGF-induced endothelial cell proliferation | Chick CAM | Inhibited basal and growth factor-induced vascularization |

| 6-Thioguanine (6-TG) | Inhibition of endothelial cell sprouting and morphogenesis | Human AML | Decreased bone marrow vascularization in patients |

| 6-Methylmercaptopurine Riboside (6-MMPR) | Inhibition of FGF2-induced endothelial cell proliferation | Chick CAM | Inhibited vascularization |

| 6-Methylmercaptopurine Riboside (6-MMPR) | Inhibition of ERK2 phosphorylation | Rabbit Cornea | Caused regression of newly formed blood vessels |

Future Directions and Emerging Research Avenues for 6 Modified Purine Riboside Analogues

Development of Novel Synthetic Strategies for Complex Analogues

The synthesis of 6-modified purine (B94841) riboside analogues often presents significant challenges due to the complexity of the purine scaffold and the desire for diverse substitutions at the C6 position. Traditional methods, such as nucleophilic aromatic substitution, have been foundational researchgate.netnih.gov. However, future directions emphasize the development of more efficient, regioselective, and versatile synthetic routes to access novel and complex analogues.

Emerging strategies include metal-mediated cross-coupling reactions, which allow for the introduction of a wide range of functional groups at the C6 position, significantly expanding the chemical space of these compounds researchgate.netfigshare.com. For instance, photoredox/nickel dual catalytic cross-coupling has been described as a strategy for the functionalization of purine nucleosides, enabling the coupling of unprotected nucleosides with readily available alkyl bromides figshare.com. Chemoenzymatic synthesis also offers a promising avenue, leveraging the high specificity and efficiency of enzymes to produce modified nucleosides, potentially at industrial scales mdpi.comresearchgate.net. This approach can overcome some limitations of purely chemical synthesis, such as regioselectivity issues and the need for protecting groups mdpi.com.

For compounds like 6-(γ,γ-Dimethylallylamino)purine Riboside, which features an isopentenyl group at the N6 position, advanced synthetic methods could enable the creation of analogues with subtle structural variations designed to modulate specific biological interactions or improve pharmacokinetic properties.

Advanced Mechanistic Studies at the Single-Molecule Level

Understanding the precise mechanisms by which 6-modified purine riboside analogues exert their biological effects is crucial for rational drug design. Many purine nucleoside analogues function by interfering with nucleic acid synthesis, inhibiting key enzymes, or being incorporated into DNA and RNA, leading to cellular dysfunction and apoptosis benthamscience.comcore.ac.uknih.gov. However, the detailed molecular interactions and kinetics often remain poorly understood.

Future research will increasingly employ advanced mechanistic studies, including single-molecule techniques, to elucidate these intricate processes. Single-molecule fluorescence, force spectroscopy, and cryo-electron microscopy can provide unprecedented resolution into how these analogues interact with their target enzymes (e.g., DNA/RNA polymerases, kinases, purine nucleoside phosphorylases) or integrate into nucleic acid strands core.ac.uknih.govnih.govmazums.ac.irnih.govresearchgate.net. Such studies can reveal transient intermediates, conformational changes, and the precise binding modes that dictate efficacy and selectivity. For 6-modified purine ribosides, single-molecule studies could shed light on how the C6 modification influences binding affinity, catalytic turnover, or recognition by cellular machinery, providing critical insights for optimizing their therapeutic potential.

Integration of Multi-Omics Data for Systems-Level Understanding

The cellular impact of nucleoside analogues is multifaceted, affecting various biological pathways beyond their primary targets. Integrating multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—is essential for a comprehensive, systems-level understanding of how 6-modified purine riboside analogues influence cellular physiology.

This holistic approach can reveal off-target effects, compensatory mechanisms, and global metabolic reprogramming induced by these compounds medsci.orgplos.orgoup.com. For instance, metabolomics can identify changes in nucleotide pools, while transcriptomics can pinpoint altered gene expression patterns, providing a broader context for the observed biological activities. The application of multi-omics to 6-modified purine riboside analogues, such as 2iP Riboside, could uncover novel pathways affected by their presence, leading to the identification of new biomarkers for response or resistance, and informing the development of synergistic combination therapies. This data-driven approach allows for a more complete picture of drug action, moving beyond isolated molecular events to understand the complex network perturbations.

Exploration of New Biological Targets and Pathways

While purine nucleoside analogues have traditionally been explored for their anticancer and antiviral properties, their diverse chemical structures and biological activities suggest potential for modulating novel biological targets and pathways researchgate.netresearchgate.netbeilstein-journals.orgdrugbank.com. The unique modifications at the C6 position of purine ribosides can confer distinct pharmacological profiles, opening avenues for new therapeutic applications.

Recent research highlights the potential of 6-modified purine riboside analogues to activate the human Stimulator of Interferon Genes (hSTING), a key protein in innate immune defense, making them relevant for antiviral, antibacterial, anticancer, and neurodegenerative disease treatments mdpi.comnih.gov. For example, some 6-O-alkyl nucleoside analogues have demonstrated hSTING activation without associated cytotoxicity nih.gov. 6-(γ,γ-Dimethylallylamino)purine Riboside itself has shown antiproliferative activity against breast cancer cells and influences plant cell division, indicating its broad biological relevance toku-e.comscbt.com. Future research will involve high-throughput screening against a wider range of biological targets, including those involved in inflammation, metabolic disorders, and neurodegeneration, to uncover previously unappreciated therapeutic opportunities for this class of compounds.

Computational Design of Next-Generation Analogues

Compound Information

Conclusion

Summary of Key Academic Contributions and Discoveries

Research into 6-modified purine (B94841) riboside analogues has yielded several significant contributions to medicinal chemistry and virology. A primary area of discovery has been their application as antiviral agents that function through a mechanism known as lethal mutagenesis. nih.gov These analogues are designed to be incorporated into the viral RNA genome by the viral RNA-dependent RNA polymerase. Once incorporated, their modified structure can cause errors during subsequent rounds of replication, leading to an accumulation of mutations that ultimately proves fatal to the virus. nih.govresearchgate.net

Key findings in this area include:

Broad-Spectrum Antiviral Activity: Certain N-6-substituted purine analogues have demonstrated the ability to inhibit the replication of a range of RNA viruses, including picornaviruses like poliovirus and coxsackievirus. nih.govresearchgate.net

Mechanism of Action: The antiviral effect of these compounds is often linked to their ability to act as ambiguous substrates for the viral polymerase, leading to an increased mutation rate. nih.gov Resistance to these analogues has been observed in viruses with high-fidelity polymerases, further supporting the mutagenesis-based mechanism. researchgate.net

Potential for Reduced Toxicity: Some studies have suggested that active analogues may be poor substrates for mammalian ribonucleotide reductase, which could lessen the risk of incorporation into host cell DNA and subsequent genetic damage. nih.gov

Beyond antiviral applications, other 6-modified purine analogues have been investigated for their role in targeting various cellular processes:

Angiogenesis Inhibition: The purine analogue 6-methylmercaptopurine (B131649) riboside (6-MMPR) has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov This compound was found to inhibit both early and late phases of the angiogenesis process in vitro and in vivo. nih.gov

Enzyme Inhibition: Modified purine bases and their nucleoside analogues have been designed as inhibitors of enzymes such as purine nucleoside phosphorylase (PNP). mdpi.com PNP inhibitors have potential applications in the treatment of gout and certain types of cancer. mdpi.com

Receptor Affinity: Researchers have synthesized 6-oxopurine nucleosides to study their affinity for purine receptors, which are involved in various physiological processes. nih.gov

A data table summarizing the research findings for representative 6-modified purine riboside analogues is presented below.

| Compound Class | Key Research Finding |

| N-6-Substituted Purine Analogues | Exhibit antiviral activity against picornaviruses through lethal mutagenesis. nih.govresearchgate.net |

| 6-Methylmercaptopurine Riboside (6-MMPR) | Inhibits angiogenesis by affecting both early and late phases of blood vessel formation. nih.gov |

| Fleximer Analogues of 7-Deazapurines | Designed as potential inhibitors of human purine nucleoside phosphorylase (hPNP). mdpi.com |

| 6-Oxopurine Nucleosides | Synthesized to investigate their binding affinity for A1 and A3 adenosine (B11128) receptors. nih.gov |

Outstanding Questions and Challenges in 6-Modified Purine Riboside Analogue Research

Despite the promising discoveries, several challenges and unanswered questions remain in the field of 6-modified purine riboside analogue research:

Clinical Utility and Deamination: A significant hurdle for the clinical application of some of these analogues is their rapid in vivo deamination, which can limit their therapeutic efficacy. researchgate.net Developing strategies to protect these compounds from metabolic breakdown is an ongoing area of research.

Therapeutic Index: While some analogues show promise for reduced toxicity, achieving a high therapeutic index remains a challenge. The concentrations required for antiviral efficacy can sometimes be high, raising concerns about potential off-target effects. nih.gov

Drug Resistance: The high mutation rates of RNA viruses can lead to the rapid emergence of drug-resistant strains. Understanding the mechanisms of resistance to mutagenic nucleoside analogues is crucial for developing more durable antiviral therapies. researchgate.net

Scalable Synthesis: The manufacturing of modified nucleoside analogues can be a complex and costly process, often involving multiple steps and the use of harsh chemical reagents. natahub.org Developing more efficient and sustainable biocatalytic methods for their synthesis is a key challenge for their broader application. natahub.org

Target Specificity: For analogues designed to inhibit specific enzymes or receptors, achieving high selectivity is paramount to minimizing side effects. The structural similarity between different purine-binding proteins can make it difficult to design highly specific inhibitors.

Future research in this area will likely focus on addressing these challenges through the rational design of new analogues with improved metabolic stability and target selectivity, as well as the development of innovative synthetic methodologies.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.